molecular formula C17H19F3N4O3S B2642920 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 2034337-37-4

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B2642920
CAS No.: 2034337-37-4
M. Wt: 416.42
InChI Key: ZUOZEBRQMZMVFU-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly as a scaffold for developing receptor antagonists . Its molecular structure incorporates two key pharmacophores: a 1,4-diazepane ring and a trifluoromethyl group. The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms, frequently employed in drug discovery to induce specific, U-shaped bioactive conformations in potential therapeutic agents . The trifluoromethyl (-CF3) group is a highly privileged motif in modern drug design due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins through its strong electron-withdrawing nature and lipophilicity . Compounds featuring a 1-methyl-1H-pyrazol-4-yl)sulfonyl group, similar to the clinical candidate CORT125134, have been explored as potent and selective glucocorticoid receptor (GR) antagonists . Furthermore, diazepane derivatives have been successfully optimized into approved pharmaceuticals, such as the orexin receptor antagonist Suvorexant, highlighting the value of this structural class in developing treatments for neurological conditions . This combination of features makes this compound a valuable chemical tool for researchers investigating new biological pathways and structure-activity relationships (SAR). This product is intended for non-human research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-22-12-13(11-21-22)28(26,27)24-8-4-7-23(9-10-24)16(25)14-5-2-3-6-15(14)17(18,19)20/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOZEBRQMZMVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
    • Common reagents: hydrazine, acetylacetone.
    • Conditions: reflux in ethanol or other suitable solvents.
  • Sulfonylation:

    • The pyrazole ring is then sulfonylated using sulfonyl chloride derivatives.
    • Common reagents: sulfonyl chloride, base (e.g., triethylamine).
    • Conditions: room temperature to mild heating.
  • Formation of the Diazepane Ring:

    • The diazepane ring is formed through a cyclization reaction involving appropriate diamines and dihalides.
    • Common reagents: diamines (e.g., ethylenediamine), dihalides (e.g., 1,4-dibromobutane).
    • Conditions: reflux in a suitable solvent.
  • Benzoylation:

    • The final step involves the introduction of the trifluoromethylbenzoyl group.
    • Common reagents: trifluoromethylbenzoyl chloride, base (e.g., pyridine).
    • Conditions: room temperature to mild heating.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Used in the study of protein-ligand interactions.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Possible applications in drug design and development.

Industry:

  • Utilized in the synthesis of specialty chemicals.
  • Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the diazepane ring can provide conformational flexibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituents at 1- and 4-Positions Molecular Weight CAS Number Key Applications/Findings Reference
Target Compound 1-(1-methylpyrazole-4-sulfonyl), 4-(2-trifluoromethylbenzoyl) Not Provided Not Provided Hypothesized receptor modulation
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane 1-(oxolan-3-yl), 4-(2-trifluoromethylbenzoyl) 342.356 2320855-13-6 Research chemical (no specific application)
N-(4-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide 4-(thiophen-3-yl)benzamide, 4-(2-cyanophenyl)diazepane 459 (M+H+) Not Provided Dopamine D3 receptor ligand (44% yield)
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane 1-benzyl, 4-(pyridinylmethyl) 349.39 909666-37-1 Intermediate for pharmaceuticals
1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane 1-(5-trifluoromethylpyridyl) 245.24 306934-70-3 Heterocyclic building block

Analysis of Substituent Effects

Sulfonyl vs. Non-Sulfonyl Analogues
  • This may influence receptor-binding affinity or metabolic stability.
  • In contrast, N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide () replaces the sulfonyl group with a pentanamide-thiophenyl chain, demonstrating a 51% synthetic yield and dopamine D3 receptor activity .
Trifluoromethyl-Benzoyl vs. Alternative Aromatic Groups
  • Analogues with 2-cyanophenyl or 3-(trifluoromethyl)phenyl substituents (e.g., 9a and 9c in ) show variable synthetic yields (33–48%), suggesting steric or electronic challenges in coupling reactions .

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a complex organic compound that has drawn attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15F3N4O2S, with a molecular weight of approximately 376.36 g/mol. The structure features a diazepane ring, a pyrazole moiety, and a sulfonyl group, which contribute to its unique chemical properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal effects .

CompoundMIC (µg/ml)Bacterial Strain
Compound A0.78A. baumannii
Compound B5.0S. aureus

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In studies, certain derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM against these enzymes, suggesting significant inhibitory activity compared to standard reference compounds .

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.1421.25
Urease1.21Not specified

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonyl group enhances the compound's binding affinity to these targets, leading to modulation of enzymatic pathways and subsequent biological effects .

Study on Antimicrobial Efficacy

A study conducted on pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were found to inhibit biofilm formation and showed low toxicity in human cell lines, making them promising candidates for further development in antimicrobial therapies .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of similar compounds highlighted their potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease (via AChE inhibition) and gastrointestinal disorders (via urease inhibition). The study emphasized the need for further in vivo evaluations to validate these findings .

Scientific Research Applications

Molecular Formula

C16H18F3N3O2SC_{16}H_{18}F_{3}N_{3}O_{2}S

Molecular Weight

Approximately 393.39 g/mol.

Medicinal Chemistry

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane has been explored for its therapeutic properties, particularly as:

  • Enzyme inhibitors : Its structure allows for interaction with various enzymes, potentially modulating their activity.
  • Antimicrobial agents : Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties, suggesting potential applications in treating infections.

Biological Studies

Research indicates that this compound may act as a ligand in biochemical assays, facilitating the study of receptor interactions and signaling pathways. Its efficacy in inhibiting specific enzymes has been documented, highlighting its role in drug discovery.

Material Science

The unique electronic properties imparted by the trifluoromethyl group make it a candidate for developing new materials. Its application in catalysis has been investigated, showing promise in facilitating various chemical reactions due to its ability to stabilize reactive intermediates.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds structurally similar to this compound against standard bacterial strains. The results indicated a significant reduction in bacterial growth, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in diseases where these enzymes play a critical role .

Case Study 3: Material Development

Research into the use of this compound as a catalyst has yielded promising results. It was found to enhance reaction rates in organic syntheses, suggesting its utility in industrial applications .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacy Level (IC50)Reference
Compound AAntibacterial10 µM
Compound BEnzyme Inhibitor5 µM
Compound CAntifungal15 µM

Table 2: Synthesis Pathways

Step No.Reaction TypeConditions
1Formation of PyrazoleHydrazine with diketone
2SulfonylationSulfonyl chloride with pyrazole
3Diazepane CouplingPiperidine with thiophene derivative

Q & A

What are the recommended methodologies for synthesizing 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane in a research laboratory setting?

Basic Research Question
Methodological Answer:
Synthesis should integrate computational reaction path searches with experimental optimization. Quantum chemical calculations (e.g., density functional theory, DFT) can predict viable reaction pathways for sulfonyl and benzoyl group coupling to the 1,4-diazepane core. For example, ICReDD’s approach employs quantum mechanics/molecular mechanics (QM/MM) simulations to identify transition states and intermediates, reducing trial-and-error experimentation . Experimental validation should follow a factorial design of experiments (DoE), such as Taguchi or Box-Behnken methods, to optimize parameters like temperature, solvent polarity, and catalyst loading .

How can researchers optimize reaction conditions for introducing the trifluoromethylbenzoyl group during synthesis?

Basic Research Question
Methodological Answer:
Optimization requires systematic screening of electrophilic trifluoromethylation agents (e.g., Umemoto’s reagent) and Friedel-Crafts acylation conditions. Use response surface methodology (RSM) to model interactions between variables (e.g., Lewis acid concentration, reaction time). For example, central composite designs can identify non-linear relationships between benzoylation yield and acid catalyst strength (e.g., AlCl₃ vs. FeCl₃) . High-throughput parallel reactors enable rapid screening of solvent systems (e.g., dichloromethane vs. DMF) to maximize regioselectivity .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question
Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrazole and diazepane rings.
    • FT-IR : Confirm sulfonyl (SO₂) stretching vibrations at ~1350–1150 cm⁻¹ and trifluoromethyl (CF₃) bands at ~1250–1100 cm⁻¹.
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) : Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin-law refinement for challenging datasets) .
    • Powder XRD : Assess phase purity via Rietveld refinement against reference patterns .

How should researchers address discrepancies between computational predictions and experimental yields in the synthesis of this compound?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted transition states.

  • Step 1 : Re-optimize computational models using implicit solvent models (e.g., SMD) or explicit solvent molecules in DFT calculations .
  • Step 2 : Validate with microkinetic modeling to compare predicted vs. observed rate constants for key steps (e.g., nucleophilic substitution at the sulfonyl group).
  • Step 3 : Use sensitivity analysis to identify variables with the highest uncertainty (e.g., steric hindrance in the diazepane ring) and redesign experiments to isolate these factors .

What challenges arise in refining the crystal structure of this compound using X-ray diffraction data?

Advanced Research Question
Methodological Answer:
Key challenges include:

  • Disorder in the 1,4-diazepane ring : Address using SHELXL’s PART instruction to model split positions and restraints (e.g., SIMU, DELU) .
  • Twinned crystals : Apply twin-law refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning .
  • Weak diffraction due to flexible substituents : Collect high-resolution data (≤0.8 Å) and apply Hirshfeld atom refinement (HAR) for improved electron density modeling .

What strategies are effective for studying the reaction mechanisms involving the 1,4-diazepane ring system?

Advanced Research Question
Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., ring-opening vs. acylation) .
  • Trapping intermediates : Use low-temperature NMR (−80°C) or matrix isolation FT-IR to detect transient species (e.g., carbocations during benzoylation) .
  • Computational mechanistic studies : Perform intrinsic reaction coordinate (IRC) analysis in Gaussian or ORCA to map energy profiles for ring conformational changes .

How can DFT studies be applied to understand the electronic properties of this compound?

Advanced Research Question
Methodological Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using B3LYP/6-311++G(d,p) to assess electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the benzoyl moiety .
  • Natural bond orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., n→σ* in the sulfonyl group) to explain stereoelectronic effects .
  • Charge density analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and non-covalent interactions (e.g., C–H···O contacts) .

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